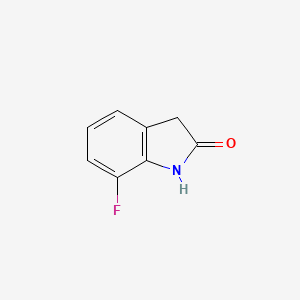

7-Fluorooxindole

描述

Significance of Fluorinated Organic Compounds in Contemporary Scientific Disciplines

The introduction of fluorine into organic molecules has become a pivotal strategy in modern scientific research, with profound implications across medicinal chemistry, materials science, and agrochemistry. alfa-chemistry.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart advantageous characteristics to the parent molecule. tandfonline.comwikipedia.org In medicinal chemistry, the strategic placement of fluorine can significantly enhance a drug candidate's pharmacokinetic and physicochemical profile. tandfonline.comnih.gov This includes improved metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes, enhanced membrane permeability, and increased binding affinity to target proteins. tandfonline.commdpi.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

The benefits of fluorination extend beyond pharmaceuticals. In materials science, fluorinated compounds are integral to the development of advanced materials like fluoropolymers, which exhibit high thermal stability and low coefficients of friction, making them useful as specialty lubricants. alfa-chemistry.comacs.org They are also used in liquid crystal displays and as components of fire-fighting foams. alfa-chemistry.com Furthermore, the isotope ¹⁸F is a key positron emitter for Positron Emission Tomography (PET) imaging, a sensitive in vivo imaging technique crucial in drug discovery and medical diagnostics. tandfonline.comacs.org The widespread and growing applications of fluorinated organic compounds underscore their importance in contemporary science and technology. acs.org

The Oxindole (B195798) Scaffold as a Privileged Structure in Medicinal Chemistry and Organic Synthesis

The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, earning it the designation of a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This scaffold is a key component of many biologically active molecules, demonstrating a wide array of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. researchgate.netbenthamdirect.comdigitellinc.com The versatility of the oxindole structure allows for chemical modifications at several positions, enabling the creation of large and diverse compound libraries for drug discovery programs. researchgate.netsemanticscholar.org

In organic synthesis, oxindoles are valuable starting materials and intermediates for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems. semanticscholar.orgnih.gov The reactivity of the C3 position of the oxindole ring, in particular, has been extensively exploited in various synthetic transformations. semanticscholar.org The development of novel synthetic methods to access functionalized oxindole derivatives remains an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. acs.orgresearchgate.net The prevalence of the oxindole scaffold in both natural and synthetic bioactive compounds highlights its fundamental importance in the fields of organic synthesis and medicinal chemistry. digitellinc.comeurekaselect.com

Overview of 7-Fluorooxindole as a Pivotal Research Compound within the Indole (B1671886) Alkaloid Class

This compound is a fluorinated derivative of oxindole that has garnered attention as a valuable building block in chemical and biological research. chemimpex.com As a member of the broader class of indole alkaloids, which comprises over 3,000 known compounds, it benefits from the rich chemical and biological legacy of this family of natural products. scu-yongqingroup.comnih.gov Indole alkaloids are known for their structural complexity and significant biological activities, making them a fertile ground for drug discovery. scu-yongqingroup.comnih.gov

The incorporation of a fluorine atom at the 7-position of the oxindole ring system combines the advantageous properties of both the oxindole scaffold and organofluorine compounds. chemimpex.comrsc.org This strategic fluorination can influence the electronic properties and biological activity of the molecule. nih.gov While fluorooxindoles are relatively rare among fluorinated heterocyclic systems, their derivatives have shown useful biological activity. researchgate.netnih.gov this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in areas like oncology and neurology. chemimpex.com Research continues to explore the synthesis and potential applications of this compound and its derivatives, highlighting its role as a pivotal compound in the ongoing development of novel bioactive agents. rsc.orgd-nb.info

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUIOEOYZHJLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395694 | |

| Record name | 7-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71294-03-6 | |

| Record name | 7-Fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71294-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071294036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 7 Fluorooxindole

Strategic Approaches to the Synthesis of 7-Fluorooxindole and its Analogues

The construction of the this compound scaffold can be achieved through several synthetic strategies, each with its own advantages and mechanistic nuances. These approaches range from the use of pre-fluorinated building blocks to late-stage fluorination of the oxindole (B195798) core.

Utilization of Fluorine-Containing Building Blocks in Synthetic Routes

A primary strategy for synthesizing this compound and its analogues involves the use of fluorine-containing building blocks. This "early-stage" fluorination approach leverages readily available fluorinated precursors, which are then elaborated into the final oxindole structure. researchgate.netd-nb.info A key advantage of this method is the avoidance of potentially harsh fluorinating agents in the later stages of a complex synthesis. researchgate.net

One prominent example is the use of diethyl 2-fluoromalonate. researchgate.netd-nb.info This building block can undergo nucleophilic aromatic substitution (SNAr) reactions with suitable ortho-substituted nitroarenes. For instance, the reaction of the carbanion generated from diethyl 2-fluoromalonate with ortho-fluoronitrobenzene derivatives leads to the formation of a key intermediate. researchgate.netd-nb.inforesearchgate.netbeilstein-journals.org This is typically followed by a sequence of decarboxylation, esterification, and reductive cyclization to yield the desired fluorooxindole. researchgate.netd-nb.info This multi-step process has been shown to be an effective route to various fluorooxindole derivatives. d-nb.inforesearchgate.net

Another example of a fluorine-containing building block is 2-fluoro-2-arylacetic acid derivatives, which can be synthesized and then cyclized to form the fluorooxindole ring. researchgate.netd-nb.info The synthesis of these precursors often starts from fluorinated materials like diethyl 2-fluoromalonate. d-nb.inforesearchgate.net

The following table summarizes the synthesis of various fluorooxindoles using a building block approach starting from diethyl 2-fluoromalonate.

| Starting Material (ortho-nitroaryl) | Final Fluorooxindole Product | Yield (%) |

| 1-Fluoro-2-nitrobenzene | This compound | 65 |

| 1-Chloro-2-nitrobenzene | 7-Chlorooxindole | 72 |

| 1-Bromo-2-nitrobenzene | 7-Bromooxindole | 78 |

| 1-Iodo-2-nitrobenzene | 7-Iodooxindole | 55 |

| 2-Nitrobenzonitrile | 7-Cyanooxindole | 45 |

| Data sourced from research on the synthesis of fluorooxindole derivatives. d-nb.info |

Nucleophilic Aromatic Substitution Reactions in Fluorooxindole Construction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of this compound, particularly when employing fluorine-containing building blocks. researchgate.net The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles.

In a typical synthetic sequence, the carbanion of diethyl 2-fluoromalonate acts as the nucleophile, displacing a leaving group (often another fluorine atom) on an ortho-fluoronitrobenzene substrate. researchgate.netd-nb.inforesearchgate.net This reaction is generally efficient and proceeds under relatively mild conditions, often using a base like sodium hydride in a solvent such as dimethylformamide (DMF). researchgate.netresearchgate.net The resulting product from the SNAr reaction is then carried forward through several steps, including reductive cyclization, to form the final fluorooxindole ring system. researchgate.netd-nb.info

It is important to note that the reactivity in SNAr reactions can be influenced by the nature of the substituents on the aromatic ring. rsc.orgbaranlab.org The presence of strong electron-withdrawing groups, such as a nitro group, is essential for activating the ring towards nucleophilic attack.

Electrophilic Fluorination Strategies for Oxindole Scaffolds

In contrast to building block approaches, late-stage electrophilic fluorination introduces the fluorine atom onto a pre-formed oxindole or indole (B1671886) scaffold. researchgate.netbrynmawr.edu This strategy is valuable for creating a diverse range of fluorinated analogues from a common precursor.

A variety of electrophilic fluorinating reagents have been developed and utilized for this purpose, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common. brynmawr.eduacs.orgunizar.es These reagents are generally more stable and easier to handle than elemental fluorine. acs.org

The reaction typically involves the deprotonation of the oxindole at the C3 position to form an enolate, which then attacks the electrophilic fluorine source. rsc.org The choice of reagent, solvent, and catalyst can significantly influence the yield and selectivity of the reaction. acs.orgrsc.org For instance, the fluorination of 3-substituted oxindoles with NFSI has been successfully achieved using palladium catalysts, affording the corresponding 3-fluorooxindoles in good yields and high enantioselectivities. acs.orgnih.gov

Direct conversion of indoles to 3-fluorooxindoles can also be achieved using reagents like Selectfluor®. acs.orgnih.govorganic-chemistry.org This transformation is proposed to proceed through an unstable 3-fluoroindolenine intermediate. acs.org The use of Lewis acids as additives can significantly enhance the yields of 3-fluorooxindoles in certain cases. researchgate.netresearchgate.net

The table below provides examples of electrophilic fluorination of various indole derivatives.

| Indole Substrate | Fluorinating Agent | Product | Yield (%) |

| 3-Methylindole | Selectfluor® | 3-Fluoro-3-methyloxindole | 85 |

| 3-Phenylindole | Selectfluor® | 3-Fluoro-3-phenyloxindole | 90 |

| Tryptophan derivative | Selectfluor® | Corresponding 3-fluorooxindole | 78 |

| Serotonin derivative | Selectfluor® | Corresponding 3-fluorooxindole | 75 |

| Data based on the direct synthesis of 3-fluorooxindoles from indoles. acs.orgorganic-chemistry.org |

Mechanistic studies suggest that in some palladium-catalyzed C-H fluorinations, a Pd(IV)-F intermediate is formed which then transfers the fluorine atom to the substrate. beilstein-journals.orgrsc.org

Reductive Cyclization Pathways in the Formation of Fluorooxindoles

Reductive cyclization is a key step in several synthetic routes to this compound and its analogues, particularly those that start from ortho-nitrophenyl precursors. researchgate.netd-nb.info This transformation typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular condensation with a suitably positioned carbonyl group to form the lactam ring of the oxindole.

A common precursor for this reaction is a methyl 2-fluoro-2-(2-nitrophenyl)acetate derivative. d-nb.info The reduction of the nitro group can be achieved using various reducing agents. Sodium dithionite (B78146) is a frequently used reagent for this purpose, providing the desired fluorooxindoles in acceptable yields. d-nb.inforesearchgate.net Other methods, such as catalytic hydrogenation using palladium on carbon (Pd/C), are also employed.

The success of the reductive cyclization is dependent on the stability of the starting materials and intermediates. For example, attempts to directly cyclize 2-fluoro-2-(2-nitrophenyl)acetic acid have resulted in low yields, likely due to the high solubility of the amino acid intermediate in the aqueous reaction mixture and the inherent difficulty of direct amide bond formation. d-nb.inforesearchgate.net To circumvent this, the carboxylic acid is often converted to its corresponding methyl ester prior to the reduction and cyclization steps. d-nb.inforesearchgate.net

A photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has also been reported as a mild, catalyst-free method for preparing N-fused heterocycles, including indolones. rsc.org This process is thought to be initiated by a visible-light-induced electron-donating acceptor (EDA) complex-based single-electron transfer (SET) reduction. rsc.org

Advanced One-Pot Stepwise Syntheses for 3-Heteroaryl 3-Fluorooxindoles

To improve synthetic efficiency, one-pot stepwise procedures have been developed for the synthesis of complex fluorooxindole derivatives. A notable example is the synthesis of C3-heteroaryl 3-fluorooxindoles. x-mol.netresearchgate.netscispace.comrsc.org

One such strategy involves a Ce(III)/photoassisted cross-dehydrogenative coupling/fluorooxidation process. scispace.comrsc.org This method allows for the construction of C3-heteroaryl 3-fluorooxindoles in moderate-to-good yields with excellent functional group compatibility. researchgate.netscispace.comrsc.org The reaction is conducted under mild conditions and avoids the use of precious metals, oxidants, and additives. rsc.org

The proposed mechanism involves the coordination of Ce(III) with both the indole and a heteroaryl partner, such as a quinoxalin-2(1H)-one. rsc.org UV-Vis experiments have shown that the resulting Ce(III) complexes can absorb visible light, which promotes the photocatalyzed cross-dehydrogenative coupling between the two heterocycles. rsc.org This is followed by an in-situ fluorooxidation step to yield the final product. This methodology is significant as it allows for the simultaneous formation of C-C, C=O, and C-F bonds in a single, operationally simple procedure. rsc.org

Enantioselective and Asymmetric Organocatalytic Syntheses of Chiral Fluorooxindoles

The development of enantioselective methods for the synthesis of chiral fluorooxindoles is of great importance, as the stereochemistry of a molecule can profoundly impact its biological activity. rsc.org Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in these transformations. unizar.essabangcollege.ac.in

Various chiral organocatalysts, including those based on cinchona alkaloids and thioureas, have been successfully employed in the asymmetric fluorination of oxindoles. unizar.essabangcollege.ac.in These catalysts can activate the substrate and control the stereochemical outcome of the reaction. For example, a urea-based catalyst has been proposed to first react with NFSI, followed by coordination with the oxindole derivative to facilitate enantioselective fluorination. unizar.es

In addition to fluorination, organocatalysts have been used to promote other asymmetric reactions of 3-fluorooxindoles, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. sabangcollege.ac.in These reactions allow for the introduction of various substituents at the C3 position in a stereocontrolled manner, leading to the synthesis of highly functionalized chiral 3-fluoro-3-substituted oxindoles. sabangcollege.ac.inlookchem.com

Transition metal catalysis has also been instrumental in the asymmetric synthesis of chiral fluorooxindoles. nih.govbeilstein-journals.orgnih.govchinesechemsoc.org Palladium-catalyzed enantioselective fluorination of 3-substituted oxindoles using chiral ligands has been shown to produce 3-fluorooxindoles with high enantiomeric excesses. acs.orgnih.gov Furthermore, palladium-catalyzed asymmetric allylic alkylation of 3-fluorooxindoles has been developed to create products with multiple contiguous chiral centers. sabangcollege.ac.innih.gov

The following table highlights some examples of enantioselective syntheses of chiral fluorooxindoles.

| Reaction Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) |

| Electrophilic Fluorination | Palladium / Chiral Ligand | 3-Alkyl/Aryl-3-fluorooxindoles | 75-96% acs.orgnih.gov |

| Electrophilic Fluorination | Sc(III) / N,N'-dioxide complex | 3-Alkyl/Aryl-3-fluorooxindoles | up to 99% researchgate.netresearchgate.net |

| Allylic Alkylation | Palladium / (S)-tBu-PHOX | 3-Allyl-3-fluorooxindoles | up to 99% sabangcollege.ac.in |

| Michael Addition | Organocatalyst | 3-Fluoro-3-substituted oxindoles | High sabangcollege.ac.in |

| Mannich Reaction | Cinchona Alkaloid Catalyst | α-Fluoro-β-amino-oxindoles | up to 94% sabangcollege.ac.in |

Elucidation of Key Reaction Mechanisms Involving this compound

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for the rational design of synthetic routes to novel and complex molecular architectures. This section explores several key mechanistic pathways.

C–H Functionalization and Cross-Dehydrogenative Coupling Strategies

Direct C–H functionalization and cross-dehydrogenative coupling (CDC) have emerged as powerful, atom-economical strategies for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalization. wikipedia.org These methods are particularly relevant for the synthesis of complex oxindole derivatives.

Recent research has demonstrated the synthesis of C3-fluorinated oxindoles through an electrochemical cross-dehydrogenative coupling of C(sp³)–H and C(sp²)–H bonds. nih.gov This approach utilizes electrochemistry to generate the necessary oxidant and base in a continuous manner, enabling the formation of base- and heat-sensitive 3-fluorooxindoles under mild conditions. nih.gov The reaction proceeds with high efficiency and accommodates a broad range of substrates. nih.gov This method's scalability and the potential for diverse transformations of the resulting products highlight its synthetic utility. nih.gov

Furthermore, the concept of CDC has been applied in the synthesis of C3-heteroaryl 3-fluorooxindoles. A one-pot, stepwise process involving a Ce(III)/photoassisted cross-dehydrogenative coupling followed by fluorooxidation has been developed. scispace.com Iron-catalyzed CDC reactions have also been explored for their cost-effectiveness and environmentally benign nature, providing a versatile tool for C-C bond formation. mdpi.com

The use of directing groups has also been instrumental in achieving site-selective C–H functionalization of the indole core. For instance, installing a pivaloyl group at the N1 position can direct borylation to the C7 position, while a group at the C3 position can direct it to the C4 position. nih.gov These borylated intermediates can then undergo further coupling reactions. Similarly, an N-P(O)tBu₂ group can direct arylation to the C7 position using a palladium catalyst. nih.gov

Radical Reaction Pathways in Fluorooxindole Chemistry

Free radical reactions offer a unique set of transformations in organic synthesis, often proceeding through a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.commasterorganicchemistry.com These reactions can be initiated by heat, light, or chemical initiators. lumenlearning.com

In the context of fluorooxindoles, visible-light-induced radical coupling has been employed to synthesize sterically congested derivatives. This method is considered a green chemistry approach as it avoids the use of toxic metal catalysts and achieves high yields under mild conditions. The mechanism typically involves the generation of a radical species which then participates in a chain reaction. lumenlearning.com For example, the photolysis of certain precursors can generate radicals that react with fluorooxindoles. nih.gov

The generation of carbon-centered radicals for the functionalization of heterocycles is a well-established strategy. nih.gov For instance, trifluoroalkyl iodides and bromodifluoroacetamides can serve as precursors to fluoroalkyl radicals. nih.gov While not specific to this compound, these general principles of radical generation and reaction are applicable to its functionalization.

Asymmetric Michael Addition Reactions of Fluorooxindoles

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org Asymmetric variants of this reaction are of paramount importance for the synthesis of chiral molecules. wikipedia.org

The asymmetric Michael addition of 3-fluorooxindoles has been extensively studied. acs.orgresearchgate.netthieme-connect.com For example, N-Boc-protected fluorooxindoles undergo asymmetric 1,6-Michael addition to para-quinone methides. acs.org This reaction, catalyzed by a cinchona alkaloid-derived phase-transfer catalyst, produces sterically hindered, multifunctional fluorinated compounds with two adjacent chirality centers in high yields and with good to high enantioselectivities and diastereoselectivities. acs.orgresearchgate.net The use of a Boc protecting group on the fluorooxindole was found to be crucial for achieving high stereoselectivity. acs.org

Table 1: Asymmetric Michael Addition of N-Boc-3-fluorooxindole to para-Quinone Methides acs.org

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|---|---|

| 1 | Cinchona Alkaloid Ammonium (B1175870) Salt | K₂CO₃ | Toluene | -40 | High | High | High |

| 2 | Urea (B33335) Catalyst U-1 | Various | Various | Various | Low ee | - | - |

Data extracted from a study on the asymmetric conjugate addition of fluorooxindoles. acs.org

Another significant development is the organocatalytic atroposelective Michael addition of fluorooxindoles to coumarin (B35378) Michael acceptors. digitellinc.com This reaction, utilizing a commercially available urea catalyst, yields congested structures with a Csp²-Csp³ chirality axis and an adjacent tetrasubstituted stereogenic carbon center in high yields and with up to 97% enantiomeric excess. digitellinc.com The resulting products are thermally stable to atropisomerization. digitellinc.com

Mechanistic studies suggest that in some cinchona alkaloid-catalyzed reactions, the catalyst plays a dual role by deprotonating the fluorooxindole to form the enolate and activating the Michael acceptor through hydrogen bonding. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

In the realm of fluorooxindole chemistry, palladium-catalyzed, enantioselective α-arylation of α-fluorooxindoles has been reported. berkeley.edu This reaction provides a direct method for introducing an aryl group at the C3 position of the oxindole core.

While not exclusively focused on this compound, general methods for the palladium-catalyzed cross-coupling of halo-7-azaindoles with various nucleophiles such as amines, amides, and phenols have been developed. mit.edubeilstein-journals.org These reactions often employ ligands like Xantphos to facilitate the coupling process. beilstein-journals.org For instance, the combination of Pd(OAc)₂ or Pd₂(dba)₃ with Xantphos and a base like Cs₂CO₃ or K₂CO₃ has proven effective for C-N and C-O bond formation. beilstein-journals.org

Furthermore, a palladium-catalyzed cross-coupling reaction involving C–F bond activation has been reported for electron-deficient aryl fluorides with N-tosylhydrazones. rsc.org This methodology involves the migratory insertion of a palladium carbene as a key step. rsc.org The principles of these palladium-catalyzed reactions provide a framework for the potential functionalization of this compound.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| N-Boc-3-fluorooxindole |

| para-Quinone methide |

| Coumarin |

| Xantphos |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium carbonate (K₂CO₃) |

Derivatization Strategies and Functionalization of 7 Fluorooxindole

Regioselective Chemical Modifications and Functionalization of the Oxindole (B195798) Ring System

Regioselectivity is a critical aspect of modifying the 7-fluorooxindole ring, allowing chemists to target specific positions—primarily the C3 carbon and the N1 nitrogen—to build molecular complexity in a controlled manner.

The C3 position of the oxindole ring is particularly amenable to functionalization due to the acidity of its methylene (B1212753) protons. Research into the 3-alkylation of 3-monosubstituted oxindoles has explored various reaction conditions to control the selectivity of the second substitution. For instance, in the 3-methylation of a 3-arylated this compound, the use of sodium hydride as a base with methyl iodide resulted in the desired C3-disubstituted product. mdpi.com However, the choice of base is critical, as sodium bases can sometimes be unsuitable for achieving high yields in selective C3-alkylation. mdpi.com Alternative approaches using lithium bases, such as butyllithium (B86547) (BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), have proven to be more effective for the selective C3-alkylation of the parent oxindole system, suggesting a potential pathway for this compound derivatives as well. mdpi.com

Beyond simple alkylation, the C3 position can be functionalized through more complex, stereocontrolled reactions. Organocatalytic methods have been developed for the asymmetric conjugate addition of 3-fluorooxindoles to various acceptors. researchgate.netacs.org For example, the addition of N-substituted 3-fluorooxindoles to para-quinone methides under phase-transfer conditions using a cinchona alkaloid-derived catalyst allows for the highly diastereoselective and enantioselective formation of products with vicinal stereocenters at the C3 position. researchgate.netacs.org Similarly, catalytic asymmetric allylic alkylation with allylic acetates has been used to generate synthetically versatile 3,3-disubstituted fluorooxindoles with excellent regio-, diastereo-, and enantioselectivity. nih.gov In these reactions, the C-C bond formation occurs selectively at the less hindered site of the allylic acetate (B1210297). nih.gov

The aromatic ring of this compound can also be functionalized, although this is less common than modifications at the C3 or N1 positions. The fluorine atom at the C7 position directs the reactivity and influences the properties of the entire molecule, but direct functionalization of the other aromatic positions (C4, C5, C6) is a more complex challenge that typically requires multi-step synthetic sequences.

Synthetic Approaches for Introducing Diverse Functional Groups into this compound Derivatives

A variety of synthetic methods have been established to introduce a wide array of functional groups onto the this compound core, transforming it into a diverse library of derivatives. These approaches range from direct fluorination to complex organocatalytic C-C bond-forming reactions.

One fundamental approach involves the synthesis of the fluorooxindole ring itself from fluorinated building blocks. beilstein-journals.orgnih.gov A notable strategy utilizes diethyl 2-fluoromalonate ester, which undergoes nucleophilic aromatic substitution with ortho-fluoronitrobenzene substrates. beilstein-journals.orgresearchgate.net Subsequent decarboxylation, esterification, and reductive cyclization yield 3-fluorooxindole derivatives. beilstein-journals.orgresearchgate.net This "early stage" fluorination approach leverages readily available fluorinated starting materials to construct the core heterocyclic system. beilstein-journals.orgresearchgate.net

For the introduction of functional groups at the C3 position, several powerful catalytic asymmetric methods have been developed. These methods are essential for creating chiral centers, which are often critical for biological activity.

Asymmetric Michael Additions: Organocatalysis has been successfully employed for the conjugate addition of 3-fluorooxindoles to Michael acceptors. In one such protocol, a commercially available urea (B33335) catalyst facilitates the atroposelective addition of N-substituted 3-fluorooxindoles to 4-halo-3-nitrocoumarins. nih.govrsc.org This reaction generates sterically congested hybrid structures containing both axial and central chirality with high diastereomeric and enantiomeric ratios. rsc.org

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of 3-fluorooxindole enolates with allylic acetates provides access to 3,3-disubstituted oxindoles bearing an all-carbon quaternary stereocenter. nih.gov This method is highly efficient, proceeding with excellent yields and stereoselectivities. nih.gov

Asymmetric Mannich Reactions: Bifunctional Cinchona alkaloid-derived thiourea (B124793) catalysts have been used to promote the asymmetric Mannich reaction between 3-fluorooxindoles and dibenzo[b,f] chemimpex.comacs.orgoxazepines, yielding products with chiral tetrasubstituted C–F stereocenters in high yields and selectivities. researchgate.net

Aldol (B89426) Reactions: The diastereoselective aldol reaction between 3-fluorooxindoles and aromatic aldehydes can be promoted by a simple Lewis acid like MgBr₂•OEt₂, affording α-fluoro-β-hydroxyoxindoles with high diastereoselectivity. researchgate.net

The following table summarizes selected synthetic approaches for the functionalization of this compound and its derivatives.

| Reaction Type | Substrates | Catalyst/Reagent | Functional Group Introduced | Key Feature | Yield/Selectivity | Ref |

| Atroposelective Michael Addition | N-Alkyl-3-fluorooxindole, 4-Chloro-3-nitrocoumarin | Urea-1, K₂CO₃ | Substituted coumarin (B35378) | Creates axial and central chirality | 81% yield, 97% ee, 30:1 dr | nih.gov |

| Asymmetric Conjugate Addition | N-Methyl-3-fluorooxindole, para-Quinone Methide | Cinchona alkaloid ammonium (B1175870) salt, K₂CO₃ | Substituted diarylmethyl | Creates two adjacent stereocenters | 98% yield, 94% ee, 27:1 dr | acs.org |

| Asymmetric Allylic Alkylation | 5-Bromo-3-fluorooxindole, Allyl Acetate | [Pd(cinnamyl)Cl]₂, Chiral Ligand, Cs₂CO₃ | Allyl group | Creates C3 all-carbon quaternary center | 96% yield, 98% ee, 15:1 dr | nih.gov |

| 3-Methylation | 3-Aryl-7-fluorooxindole | Sodium Hydride, MeI | Methyl group | C3-disubstitution | 64% yield | mdpi.com |

| Aldol Reaction | N-Boc-3-fluorooxindole, Benzaldehyde | MgBr₂•OEt₂ | α-Fluoro-β-hydroxy group | High anti-diastereoselectivity | Up to 94% yield, up to 99:1 dr | researchgate.net |

This compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The stability and reactivity of this compound make it an exceptionally valuable intermediate for the synthesis of complex molecular structures, particularly those with significant biological activity. chemimpex.com The derivatization strategies discussed previously pave the way for building sophisticated scaffolds that are highly sought after in drug discovery and materials science. chemimpex.comnih.gov

The true versatility of this compound is demonstrated by its use as a foundational building block for molecules with multiple stereocenters and elements of chirality. The catalytic asymmetric methods that use fluorooxindole substrates are central to this endeavor. rsc.org For example, the organocatalytic atroposelective addition of fluorooxindoles to coumarins results in unprecedented hybrid molecules that feature a stable Csp²–Csp³ chirality axis adjacent to a tetrasubstituted stereogenic carbon center. nih.govrsc.org These complex, multifunctional products are thermally stable to atropisomerization, highlighting the robustness of the synthetic method and the resulting architecture. rsc.orgdigitellinc.com

Furthermore, the products of these initial functionalization reactions can serve as intermediates for further transformations. The allylic group introduced via asymmetric alkylation is a prime example; it can be subjected to various subsequent reactions to introduce new functionalities and create an array of four adjacent chirality centers, a significant challenge in synthetic chemistry. nih.gov This underscores the role of the initial fluorooxindole derivative as a key stepping stone toward greater molecular complexity. nih.gov

The incorporation of the this compound motif is a recognized strategy in the development of novel therapeutic agents for fields such as oncology and neurology. chemimpex.com The discovery of bioactive molecules like Maxipost, a 3-fluorooxindole derivative, has spurred numerous drug development initiatives and inspired the creation of new catalytic asymmetric protocols that use fluorooxindoles to generate novel structures with medicinal potential. nih.govresearchgate.netrsc.org Ultimately, this compound is not just a chemical compound but a strategic platform, enabling chemists to access structurally diverse and complex molecules that would be difficult to synthesize by other means. chemimpex.comnih.gov

Computational Studies and Theoretical Investigations of 7 Fluorooxindole

Application of Density Functional Theory (DFT) in the Electronic Structure Analysis of 7-Fluorooxindole and its Derivatives

No specific studies were found that apply Density Functional Theory (DFT) to analyze the electronic structure of this compound or its direct derivatives. Such studies would typically involve calculations of molecular orbital energies, electron density distribution, and other quantum chemical properties to understand the molecule's stability and reactivity, but this information has not been published for this specific compound.

Computational Modeling and Prediction of Reaction Mechanisms and Pathways

There is no available research detailing the computational modeling of reaction mechanisms and pathways specifically for this compound. This type of investigation would use computational methods to explore the energetics of potential reaction routes, identify transition states, and predict reaction outcomes, but these analyses have not been reported for this molecule.

Molecular Dynamics Simulations and Conformational Analysis of Fluorooxindole Systems

No publications were identified that describe molecular dynamics (MD) simulations performed on this compound systems. MD simulations are used to study the dynamic behavior and conformational flexibility of molecules over time, which is crucial for understanding their interactions, particularly in biological systems. This area remains unexplored for this compound.

In Silico Prediction and Profiling of Pharmacological Properties for this compound Derivatives

Dedicated in silico studies predicting the ADMET properties and pharmacological profiles of this compound derivatives are not present in the available literature. While some experimental ADME data exists for a complex derivative cardiff.ac.uk, comprehensive computational profiling, which involves predicting properties like absorption, distribution, metabolism, excretion, and toxicity using computational models, has not been documented.

Structure Activity Relationship Sar Investigations Involving 7 Fluorooxindole Scaffolds

The Role of Fluorine Substitution at Position 7 in Modulating Biological Activity and Pharmacological Profiles

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties and, consequently, its biological activity. In the context of the oxindole (B195798) scaffold, placing a fluorine atom at the 7-position has distinct effects on the molecule's pharmacological profile, including its metabolic stability, binding affinity, and acidity (pKa).

The C-F bond is exceptionally strong, which often enhances the metabolic stability of pharmaceuticals by making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This increased stability can lead to improved bioavailability and a longer duration of action. Furthermore, fluorine's high electronegativity can influence the acidity of nearby functional groups. For instance, substituting hydrogen with fluorine generally lowers the pKa of adjacent amines, making them less basic. sci-hub.se This modulation can be critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.

However, the effect of fluorine substitution is highly context-dependent and does not universally lead to improved activity. SAR studies on 4-aminoquinolines, for example, investigated the impact of different halogen substituents at the 7-position on antiplasmodial activity. In this specific scaffold, the 7-iodo and 7-bromo analogues were found to be as active as the 7-chloro derivatives against both chloroquine-susceptible and -resistant P. falciparum. In contrast, the 7-fluoro- and 7-trifluoromethyl-aminoquinolines were generally less active, particularly against resistant strains. This finding underscores that while fluorine can offer metabolic advantages, its electronic effects can sometimes be detrimental to the binding affinity required for potent biological activity.

| Substituent at Position 7 | Relative Activity (Antiplasmodial) | Reference |

| -I (Iodo) | High | |

| -Br (Bromo) | High | |

| -Cl (Chloro) | High | |

| -F (Fluoro) | Lower | |

| -CF₃ (Trifluoromethyl) | Lower |

This table illustrates the relative antiplasmodial activity of 4-aminoquinolines with different halogen substituents at the 7-position, showing that fluorine substitution resulted in lower activity in this specific context.

Systematic Derivatization and SAR Studies for Enhancing Potency and Selectivity of 7-Fluorooxindole Analogues

Systematic derivatization of the this compound core is a key strategy for optimizing potency and achieving selectivity for a desired biological target. By methodically altering other positions on the scaffold, such as the N1, C3, C5, and C6 positions, medicinal chemists can fine-tune the molecule's properties.

One example of such systematic exploration involves the development of 1,7-disubstituted oxindoles as potent and selective antagonists for the prostaglandin (B15479496) EP3 receptor. In these studies, maintaining the substituent at the 7-position while varying the group at the N1-position and the C3-position allowed researchers to establish a clear SAR. This work demonstrated that modifying the C3 position of the indole (B1671886) core could enhance the in vitro metabolic stability of the resulting derivatives.

| Compound Series | Target | Key SAR Findings | Reference |

| 1,7-Disubstituted Oxindoles | EP3 Receptor | Variation at the C3 position enhanced metabolic stability. Achieved >1000-fold selectivity over other prostanoid receptors. | |

| Benzyl Fluoro/Methoxy Oxindole Esters | 5-LOX (Anti-inflammatory) | Explored the impact of 5-fluoro vs. 5-methoxy substitutions on biological activity. | nih.gov |

| 3-Fluoro-oxindoles | (Asymmetric Synthesis) | N-Boc protecting group on the oxindole nitrogen provided the best yield and enantioselectivity in γ-addition reactions. | rsc.org |

This table summarizes findings from systematic derivatization studies on fluorooxindole-containing scaffolds, highlighting how modifications at different positions influence activity and selectivity.

Scaffold Hopping and Analog Design Strategies in this compound-Based Drug Discovery

Scaffold hopping is a powerful drug design strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.gov This approach involves replacing the central core (scaffold) of a lead compound with a chemically different one while preserving the essential three-dimensional arrangement of key binding groups (the pharmacophore). nih.govcam.ac.uk The goal is often to improve properties like potency, selectivity, or pharmacokinetics, or to find novel, patentable chemical matter. nih.gov

In the context of this compound-based drug discovery, scaffold hopping can involve replacing the oxindole core with other heterocyclic systems that can act as bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. sci-hub.seu-tokyo.ac.jp For example, the indole scaffold is often considered a bioisostere of purines. A prominent strategy in kinase inhibitor design is the replacement of an indole or oxindole ring with an azaindole ring. mdpi.com This substitution of a carbon atom with a nitrogen atom in the six-membered ring can subtly alter the electronic properties, hydrogen bonding capabilities, and solubility of the molecule, potentially leading to improved drug-like characteristics. mdpi.com

Analog design, a broader concept, involves modifying a lead compound to create new, chemically similar molecules. dntb.gov.ua This can be achieved through various means, including:

Bioisosteric Replacement: As described above, swapping functional groups or rings with their bioisosteres. spirochem.comprinceton.edu

Ring Opening/Closure: Modifying the flexibility of a molecule by converting a ring into an acyclic structure or vice versa. nih.gov

Fragment-Based Linking: Connecting two or more fragments known to bind to adjacent sites on a target. cam.ac.uk

Starting from a this compound lead, a medicinal chemist might employ scaffold hopping to replace the core with a 7-fluoro-azaindole or a quinolinone, aiming to maintain the key interactions of the fluorine and carbonyl groups while exploring new chemical space.

Elucidation of Active Sites and Optimized Substitution Patterns for Desired Bioactivity Profiles

Understanding how a ligand binds to its biological target at an atomic level is fundamental to modern drug design. Techniques like X-ray crystallography and molecular docking are used to elucidate the active site of a protein and visualize the binding mode of an inhibitor. mdpi.comnsbmb.org.ng This knowledge allows for the rational design of more potent and selective analogs by optimizing substitution patterns to enhance favorable interactions and avoid steric clashes.

For oxindole-based inhibitors, molecular modeling has been instrumental in rationalizing SAR data. Docking studies on oxindole-based kinase inhibitors, for example, have revealed the importance of the oxindole core in forming key hydrogen bonds with the hinge region of the kinase active site. nih.gov In a study of novel oxindole conjugates as anti-inflammatory agents, molecular docking was used to predict the binding conformation of 5-fluoro and 5-methoxy oxindole derivatives within the active site of the 5-lipoxygenase (5-LOX) enzyme. nih.gov The analysis revealed that the most active compounds fit snugly into the active site, with binding energies that correlated well with their measured inhibitory concentrations (IC₅₀). nih.gov

Specifically, these studies can identify:

Key Hydrogen Bonds: Often involving the lactam N-H and C=O groups of the oxindole ring. nih.gov

Hydrophobic Pockets: Where lipophilic substituents can be placed to increase binding affinity.

Solvent-Exposed Regions: Where polar groups can be introduced to improve solubility without disrupting binding.

While a specific crystal structure of a this compound derivative in a protein target may not always be available, docking studies provide valuable predictive models. For example, docking of an oxindole derivative (5l) into the active sites of CDK2 and FLT3 kinases provided a rationale for its potent dual inhibitory activity, showing specific interactions that stabilize the ligand-protein complex. nih.gov This detailed structural insight guides the optimization of substitution patterns on the this compound scaffold to achieve the desired bioactivity profile for a given target. nih.gov

| Compound/Scaffold | Target Protein | Key Findings from Docking/Structural Studies | Reference |

| Oxindole Derivative (5l) | CDK2 / FLT3 | Identified key hydrogen bonds and hydrophobic interactions within the kinase active sites, explaining potent dual inhibition. | nih.gov |

| Fluoro/Methoxy Oxindole Esters | 5-LOX | Predicted binding conformations and energies correlated with IC₅₀ values, justifying observed anti-inflammatory activity. | nih.gov |

| Indole-Pyrimidine Hybrids | Tubulin | Molecular docking showed efficient binding at the colchicine-binding site, guiding the design of new polymerization inhibitors. | nih.gov |

This table provides examples of how molecular docking and structural studies are used to understand the binding of oxindole derivatives and guide the optimization of their structures for specific biological targets.

Biological and Pharmacological Research Applications of 7 Fluorooxindole Derivatives

Utility in Pharmaceutical Development as a Bioactive Scaffold

The 7-fluorooxindole core is a significant structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. chemimpex.com Its value stems from the fusion of an indole (B1671886) ring system with a carbonyl group, and the strategic placement of a fluorine atom at the 7th position. smolecule.com This fluorine substitution can enhance the molecule's biological activity and metabolic stability, making it an attractive starting point for drug design. chemimpex.comsmolecule.com The oxindole (B195798) scaffold itself is a privileged structure found in numerous biologically active compounds. researchgate.net

Researchers leverage the this compound framework as a foundational building block, modifying its structure to create diverse libraries of compounds with potential applications across various disease areas, notably in oncology and neurology. chemimpex.com The stability and reactivity of the this compound core make it an ideal candidate for various chemical transformations, allowing for the synthesis of complex molecules with improved efficacy and selectivity for specific biological targets. chemimpex.com This adaptability has established the this compound scaffold as a key component in the synthesis of bioactive molecules and new pharmaceuticals. chemimpex.comresearchgate.net

Investigations in Oncology and Anticancer Research

The this compound scaffold is a key feature in the design of numerous compounds investigated for their anticancer properties. These derivatives are often developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.

One of the primary strategies involves targeting receptor tyrosine kinases. For instance, derivatives of the oxindole core are central to the structure of multi-kinase inhibitors like Sunitinib. nih.gov Research has shown that novel oxindole-based pyridyl derivatives can act as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). nih.gov One such derivative, compound 5l , demonstrated significant antiproliferative activity against leukemia and colon cancer cell lines and was found to be a potent inhibitor of both FLT3 and CDK2. nih.gov

Studies have also focused on the activity of these compounds against specific cancer cell lines. Spiro oxindole derivatives have been evaluated for their in vitro anticancer activity against breast cancer cell lines such as MCF-7 (human adreno-carcinoma) and MDA-MB-231 (triple-negative breast cancer). nih.gov Compound 6 , an N-benzyl substituted spiro oxindole, showed potent activity against both MCF-7 and MDA-MB-231 cell lines. nih.gov Similarly, other research has identified thiazole (B1198619) derivatives with an oxindole core that exhibit significant cytotoxic activity against MCF-7 and HepG2 (liver cancer) cells by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net

The mechanism behind the anticancer effects often involves the induction of apoptosis (programmed cell death). For example, a flufenamic acid derivative incorporating a related scaffold was found to induce apoptosis in MCF-7 cells by increasing the levels of caspase 9 and promoting the release of cytochrome c from mitochondria. pensoft.net In silico and molecular docking studies are frequently used to predict the binding affinities of these compounds to their target proteins, helping to rationalize their activity and guide further drug design. nih.govmdpi.com

Table 1: Selected this compound Derivatives and Analogs in Anticancer Research

| Compound Name/Identifier | Target(s) | Cancer Model(s) | Reported Activity | Reference(s) |

| Compound 5l (Oxindole-pyridyl derivative) | FLT3, CDK2 | Leukemia and Colon Cancer cell lines | Potent dual inhibitor; GI50 values of 3.39 µM (leukemia) and 5.97 µM (colon) | nih.gov |

| Compound 6 (Spiro oxindole derivative) | Not specified | MCF-7, MDA-MB-231 breast cancer cells | Potent cytotoxicity; IC50 of 3.55 µM (MCF-7) and 4.40 µM (MDA-MB-231) | nih.gov |

| Compound 4c (Thiazole derivative) | VEGFR-2 | MCF-7, HepG2 cancer cells | IC50 of 2.57 µM (MCF-7) and 7.26 µM (HepG2); VEGFR-2 IC50 of 0.15 µM | researchgate.net |

| Compound 7 (Flufenamic acid derivative) | EGFR kinase | MCF-7 breast cancer cells | Induced apoptotic cell death; EGFR kinase EC50 of 0.13 µM | pensoft.net |

Applications in Neurological Disorder Research

Derivatives of this compound have been a subject of significant interest in the search for treatments for neurological disorders, owing to their neuroprotective properties. chemimpex.comresearchgate.net The core structure is seen as a promising starting point for developing drugs that can act on the central nervous system. nih.gov

A prominent example is BMS-204352 (MaxiPost), a fluoro-oxindole derivative developed by Bristol-Myers Squibb as a potential neuroprotective agent for the treatment of acute ischemic stroke. researchgate.net During a stroke, neurons are damaged by excessive stimulation from excitatory amino acids and high intracellular calcium levels. researchgate.net BMS-204352 was designed to counteract this by opening specific neuronal potassium channels, which helps to decrease neuronal excitability and neurotransmitter release. researchgate.net This compound is a potent opener of both large-conductance calcium-activated potassium channels (Maxi-K or BK channels) and voltage-gated KCNQ channels. researchgate.netacs.org Preclinical studies showed that BMS-204352 significantly reduced cortical infarct volume in animal models of stroke. researchgate.net

The 3-fluorooxindole unit is recognized as a bioactive component against neurological disorders, leading to considerable research efforts in its synthesis and modification. researchgate.net Beyond stroke, the broader class of oxindole derivatives has been investigated for potential applications in other neurodegenerative conditions like Parkinson's disease. nih.gov Research in this area often involves designing molecules that can inhibit processes such as protein aggregation, a common feature in many neurodegenerative diseases. nih.gov For example, derivatives of 7,8-dihydroxyflavone (B1666355) have been studied in silico for their potential to inhibit the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease. nih.gov

Exploration of Anti-Inflammatory and Analgesic Properties

The oxindole scaffold, including its fluorinated derivatives, has been explored for its potential to yield compounds with anti-inflammatory and analgesic (pain-relieving) properties. A number of studies have synthesized and evaluated series of oxindole conjugates for these effects. nih.govmdpi.com

Research has shown that certain oxindole derivatives can exhibit significant anti-inflammatory activity in animal models, such as the carrageenan-induced edema model. nih.gov For instance, in a study of novel oxindole-ester and -imine conjugates, several compounds revealed potent edema inhibition, with some reaching 100% inhibition. nih.gov The same study also identified compounds that provided 100% protection in the writhing test, a model for assessing analgesic effects. nih.gov

The mechanism of these anti-inflammatory and analgesic actions is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.org For example, new thiazole derivatives were synthesized and shown to be potent inhibitors of COX-1, COX-2, and 5-LOX enzymes. frontiersin.org By inhibiting these enzymes, the compounds can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain. Another study on 7-substituted purine-2,6-diones found that their analgesic and anti-inflammatory effects may be related to the inhibition of phosphodiesterase (PDE), particularly PDE4B. nih.gov

Table 2: Examples of Oxindole Analogs in Anti-inflammatory and Analgesic Research

| Compound Class | Target/Mechanism | In Vivo Model(s) | Key Finding(s) | Reference(s) |

| Oxindole Esters & Imines | Not fully specified | Carrageenan-induced edema, Writhing test | Certain derivatives showed up to 100% edema inhibition and 100% writhing protection. | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX/LOX pathways | Carrageenan-induced inflammation, Hot plate test | Compounds 5d and 5e were potent dual COX/LOX inhibitors with significant anti-inflammatory and analgesic effects. | frontiersin.org |

| 7-substituted purine-2,6-diones | PDE inhibition (PDE4B) | Writhing test, Formalin test, Carrageenan-induced edema | Active compounds showed significant analgesic and anti-inflammatory effects, linked to PDE inhibition. | nih.gov |

Studies on Antimicrobial and Antiviral Activities

The indole nucleus, the parent structure of oxindole, is a common scaffold in compounds with a wide range of anti-infective properties. nih.gov Consequently, derivatives of this compound and related structures have been investigated for their potential as antimicrobial and antiviral agents.

Research into indolyl-pyrimidine derivatives has demonstrated their potential as antibacterial and antifungal agents. japsonline.com In one study, synthesized compounds were tested against various bacteria and fungi, with some derivatives showing high antibacterial activity comparable to the standard drug penicillin. japsonline.com Specifically, compounds 3 (2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile) and 4 (2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine- 5-carbonitrile) were noted for their potent effects. japsonline.com Other studies have focused on coumarin (B35378) derivatives, which also exhibit a broad range of bioactivities, including antimicrobial and antiviral effects. chiet.edu.eg

The broader class of quinoline-based compounds, which share some structural similarities, has also been shown to possess a wide spectrum of activity, including antibacterial, antifungal, and antimalarial properties. mdpi.com The mechanism of action for many of these heterocyclic compounds is thought to involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with cellular metabolic processes. mdpi.com While direct studies on the antiviral activity of this compound are less common, the general importance of the indole scaffold in antiviral research suggests this is a potential area for future exploration. nih.gov

Mechanism of Action Studies: Enzyme Modulation and Receptor Interactions

The pharmacological effects of this compound derivatives are rooted in their ability to interact with and modulate the function of specific biological macromolecules, primarily enzymes and cellular receptors. chemimpex.comresearchgate.net

A major area of investigation is enzyme inhibition. In oncology research, many oxindole derivatives function as kinase inhibitors. nih.gov For example, they have been designed to block the enzymatic activity of receptor tyrosine kinases like VEGFR and EGFR, or intracellular kinases such as CDKs and FLT3. nih.govresearchgate.net By inhibiting these enzymes, the compounds disrupt the signaling pathways that drive cancer cell proliferation and survival. nih.gov One study identified a flufenamic acid derivative that inhibits EGFR kinase with an EC50 of 0.13 µM. pensoft.net In the context of inflammation, the mechanism often involves the inhibition of enzymes like COX-1, COX-2, and 5-LOX, which are critical for the synthesis of pro-inflammatory mediators. frontiersin.orgresearchgate.net

Beyond enzyme inhibition, these derivatives can also modulate the function of ion channels and other receptors. The neuroprotective agent BMS-204352 acts by opening potassium channels, which is a form of receptor modulation. researchgate.net In silico molecular docking studies are a crucial tool for understanding these interactions. They help visualize how the compounds fit into the binding sites of target proteins, such as the active site of an enzyme or the allosteric site on a receptor, and predict the binding affinity. nih.govmdpi.com These computational models can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the compound-protein complex, providing a rationale for the observed biological activity and guiding the design of more potent and selective molecules. mdpi.combiorxiv.org

Table 3: Mechanisms of Action for Selected this compound Derivatives and Analogs

| Compound/Class | Mechanism of Action | Therapeutic Area | Key Finding | Reference(s) |

| Oxindole-pyridyl derivatives | Dual FLT3/CDK2 Kinase Inhibition | Oncology | Compound 5l potently inhibited both kinases, disrupting cancer cell signaling. | nih.gov |

| Flufenamic acid derivatives | EGFR Kinase Inhibition | Oncology | Compound 7 showed an EC50 of 0.13 µM against EGFR kinase. | pensoft.net |

| Thiazole derivatives | COX/LOX Enzyme Inhibition | Anti-inflammatory | Certain derivatives acted as dual inhibitors of these key inflammatory enzymes. | frontiersin.org |

| BMS-204352 | Potassium Channel Opening | Neurological Disorders | Modulates Maxi-K and KCNQ channels to exert neuroprotective effects. | researchgate.net |

Research into Potassium Channel Modulation, Including KCNQ Channels and Maxi-K Channel Openers (e.g., BMS-204352)

A significant focus of research on this compound derivatives has been their ability to modulate the activity of potassium (K+) channels. researchgate.netacs.org These channels are critical for regulating cellular membrane potential and excitability, especially in neurons. acs.org Openers of neuronal potassium channels are of interest as they can decrease excitability and neurotransmitter release, offering a therapeutic strategy for conditions like ischemic stroke. researchgate.net

The archetypal compound in this class is BMS-204352 (MaxiPost), a fluoro-oxindole developed for its neuroprotective potential. researchgate.net BMS-204352 is a potent and effective opener of two important types of neuronal potassium channels:

Maxi-K Channels: Also known as large-conductance calcium-activated K+ channels (BK channels), they are activated by increases in intracellular calcium and membrane depolarization. researchgate.netgoogle.com BMS-204352 was found to be a selective and effective opener of the human brain maxi-K channel α-subunit (hSlo). google.com

KCNQ Channels: This family of voltage-gated potassium channels (also known as Kv7) plays a crucial role in the brain. mdpi.com BMS-204352 is a potent activator of several KCNQ subtypes, including KCNQ4, with a reported EC50 of 2.4 µM. researchgate.netmdpi.com

The dual action of BMS-204352 on both Maxi-K and KCNQ channels makes it a powerful modulator of neuronal activity. researchgate.net Research has shown that its ability to open Maxi-K channels is particularly effective under conditions of elevated intracellular calcium, which is characteristic of ischemic neurons, suggesting it could selectively target damaged cells. google.com Furthermore, its activity on KCNQ4 channels has led to investigations into its potential for treating hearing loss and tinnitus, as KCNQ4 is important for inner ear function. mdpi.com

Table 4: Potassium Channel Activity of BMS-204352

| Channel Type | Action | Reported Potency (EC50) | Therapeutic Relevance | Reference(s) |

| Maxi-K (BK) Channels | Opener/Activator | Not specified | Neuroprotection (Stroke) | researchgate.netgoogle.com |

| KCNQ Channels (General) | Opener/Activator | Not specified | Neuroprotection (Stroke) | researchgate.netacs.org |

| KCNQ4 | Activator | 2.4 µM | Hearing Loss, Tinnitus | researchgate.netmdpi.com |

Development of Fluorescent Probes and Imaging Agents Utilizing Fluorooxindole Scaffolds

The inherent chemical characteristics of the this compound scaffold make it a valuable platform for the development of fluorescent probes and bioimaging agents. chemimpex.comsmolecule.com The indole ring system, a common motif in biologically active molecules, provides a foundational structure that can be modified to create probes for visualizing specific biological processes within cells. smolecule.comrsc.org By strategically attaching fluorescent moieties to the this compound core, researchers can design probes that target specific molecules or cellular environments. smolecule.com These probes are instrumental in studying a variety of biological phenomena, such as enzyme activity and protein-protein interactions in living cells. smolecule.com

The introduction of a fluorine atom into the oxindole structure can enhance the photophysical properties of the resulting fluorescent probes. This has led to the development of photoactivated fluorescent N-hydroxyoxindoles and their application in cell-selective imaging. ossila.com The design of such probes often involves leveraging the expanded chromophore of the oxindole ring system, which can be achieved through reactions like aldol (B89426) condensation at the 3-position. ossila.com

The versatility of the indole scaffold is further highlighted by its widespread use in the design of small-molecule fluorescent chemosensors for molecular recognition and imaging. rsc.org These chemosensors, which often contain heteroatoms like nitrogen, oxygen, and sulfur, can interact with a range of analytes, including cations, anions, and neutral species, to produce measurable changes in fluorescence. rsc.org This capability allows for the sensitive and selective detection of various analytes in biological, agricultural, and environmental samples. rsc.org

Recent advancements in the field include the development of fluorescent probes based on various scaffolds for bioimaging and therapeutic applications. rsc.org For instance, rhodamine and hemicyanine-based probes are being explored for their excellent optical properties in visualizing living systems and for their potential in disease diagnosis and treatment. rsc.orgrsc.org The principles behind the design of these probes, which often involve reaction-based mechanisms to "turn on" fluorescence in the presence of a specific analyte, can be applied to the development of novel this compound-based imaging agents. nih.gov

Table 1: Examples of Fluorooxindole-Based Probes and Their Applications

| Probe Type | Target Analyte/Process | Application | Reference |

| Photoactivated N-hydroxyoxindoles | Cell-selective imaging | Visualizing specific cells | ossila.com |

| Small-molecule chemosensors | Cations, anions, neutral species | Detection in various sample types | rsc.org |

| Siderophore-chromophore conjugates | Bacterial iron transport | Optical imaging of pathogens | researchgate.net |

| Morphine-based fluorescent probes | Opioid receptors | Studying opioid receptor dynamics | nih.gov |

Applications of Fluorooxindole Derivatives in Advanced Material Science

The unique properties of this compound and its derivatives extend beyond biological applications into the realm of advanced material science. The incorporation of the fluorooxindole moiety into polymer formulations has been shown to enhance key material properties such as thermal stability and mechanical strength. chemimpex.com This makes them valuable components in the creation of advanced materials with tailored characteristics.

The fluorine atom within the oxindole structure plays a crucial role in these applications. Fluorinated polymers, in general, are known for their high thermal stability, chemical inertness, and low surface energy, properties that stem from the strong carbon-fluorine bond. mdpi.com When this compound is used as a building block in polymerization, it can impart these desirable qualities to the resulting material. For instance, polyindoles, which can be synthesized through the oxidative polymerization of indole derivatives like 7-fluoroindole, have demonstrated utility as conducting polymers in battery applications. ossila.com

Furthermore, the functionalization of the oxindole ring system allows for the creation of materials with specific optical and electronic properties. Derivatives of 5-fluorooxindole, a related compound, have been utilized as acceptors in dye-sensitized solar cells (DSSCs) and as donors in non-fullerene polymer solar cells, achieving notable power conversion efficiencies. ossila.com These applications leverage the tunable electronic structure of the fluorooxindole core.

The versatility of fluorooxindole derivatives as intermediates in organic synthesis also contributes to their importance in material science. chemimpex.com They serve as precursors for the synthesis of more complex molecules and macromolecules, enabling the development of new functional materials and catalysts. smolecule.com The ability to readily modify the chemical structure of fluorooxindoles opens up possibilities for designing materials with a wide range of properties for diverse applications, including organic light-emitting diodes (OLEDs) and other electronic devices. ossila.comossila.com

Table 2: Applications of Fluorooxindole Derivatives in Material Science

| Application Area | Specific Use | Key Property Enhancement | Reference |

| Polymer Science | Additive in polymer formulations | Thermal stability, mechanical strength | chemimpex.com |

| Energy | Conducting polymers in batteries | Electrical conductivity | ossila.com |

| Energy | Dye-sensitized solar cells (DSSCs) | Power conversion efficiency | ossila.com |

| Energy | Non-fullerene polymer solar cells | Power conversion efficiency | ossila.com |

| Electronics | Organic Light-Emitting Diodes (OLEDs) | Component in organic electronic devices | ossila.comossila.com |

Conclusion and Future Research Directions

Synthesis of Key Research Advances and Contributions of 7-Fluorooxindole

This compound has emerged as a significant heterocyclic scaffold in medicinal chemistry and organic synthesis. The incorporation of a fluorine atom at the 7-position of the oxindole (B195798) core imparts unique physicochemical properties, including enhanced metabolic stability, bioavailability, and binding affinity to biological targets. d-nb.infoacs.orgrsc.orgnih.gov These advantageous characteristics have driven extensive research, leading to the development of numerous derivatives with promising therapeutic potential. chemimpex.comresearchgate.netrsc.org

Key research advances have demonstrated the versatility of the this compound core in the design of potent and selective inhibitors for various enzymes and receptors. It serves as a crucial building block for synthesizing compounds targeting neurological disorders and for agents used in oncology. chemimpex.com For instance, derivatives of this compound have been investigated for their activity against protein kinases, which are pivotal in cancer progression. The strategic placement of the fluorine atom can significantly influence the molecule's interaction with the active site of these enzymes.

In synthetic chemistry, this compound is a valuable intermediate for creating complex molecular architectures. chemimpex.com Its reactivity allows for various chemical modifications, facilitating the construction of diverse compound libraries for drug discovery programs. acs.orgchemimpex.com Researchers have developed efficient synthetic routes to access this compound and its derivatives, including methods involving reductive cyclization of ortho-fluoronitrobenzene substrates. beilstein-journals.orgresearchgate.net Furthermore, asymmetric synthesis methodologies have been established to produce chiral 3,3-disubstituted 7-fluorooxindoles, which are important for developing stereospecific therapeutic agents. sabangcollege.ac.in

Beyond its role in medicinal chemistry, this compound has found applications in materials science, where it is used to enhance the thermal stability and mechanical properties of polymers. chemimpex.com It is also utilized in the development of fluorescent probes for biological imaging. chemimpex.com

Emerging Trends and Prospective Areas in Fluorooxindole Chemistry and Biology

The field of fluorooxindole chemistry is continually evolving, with several emerging trends shaping its future direction. A significant area of focus is the development of novel catalytic methods for the asymmetric synthesis of complex fluorooxindole derivatives. researchgate.netrsc.org Organocatalysis, in particular, has gained prominence for its ability to construct chiral centers with high stereocontrol under mild conditions. rsc.orgrsc.org Recent studies have highlighted the use of cinchona alkaloid and urea-based catalysts for the enantioselective functionalization of the 3-position of the fluorooxindole ring. researchgate.netrsc.org

Another burgeoning trend is the exploration of this compound derivatives as antivirulence agents. Research has shown that 7-fluoroindole, a related compound, can inhibit virulence factors in pathogenic bacteria like Pseudomonas aeruginosa without promoting antibiotic resistance. oup.com This opens up a promising avenue for developing novel antibacterial therapies that target bacterial pathogenicity rather than viability, potentially reducing the selective pressure for resistance development.

The application of fluorooxindoles in photoredox catalysis is also a growing area of interest. The unique electronic properties conferred by the fluorine atom can be harnessed to mediate light-induced chemical transformations, offering green and efficient synthetic routes to valuable organic molecules.

From a biological perspective, there is increasing interest in the systems-level effects of fluorooxindole-based compounds. Understanding how these molecules modulate entire signaling pathways or cellular networks, rather than just a single target, could lead to the development of more effective and less toxic therapeutics. The oxindole scaffold itself is found in various biologically active natural products and synthetic compounds with a wide range of activities, including anticancer and anti-inflammatory properties. nih.gov

Identification of Unexplored Avenues and Persistent Challenges in this compound Research

Despite significant progress, several challenges and unexplored avenues remain in this compound research. One of the primary challenges lies in the synthesis of certain substituted derivatives. While many methods exist for functionalizing the 3-position, the regioselective introduction of substituents onto the aromatic ring of this compound can be difficult. Developing more efficient and selective C-H functionalization strategies for the benzene (B151609) portion of the scaffold would greatly expand the accessible chemical space.

The stereocontrolled synthesis of 3,3-disubstituted oxindoles bearing a fluorinated stereocenter remains a significant hurdle. researchgate.net While asymmetric methods are being developed, achieving high diastereoselectivity and enantioselectivity for a broad range of substrates continues to be a challenge. researchgate.net The small size and high electronegativity of fluorine can make stereocontrol difficult to achieve. rsc.orgrsc.org

A largely unexplored area is the comprehensive evaluation of the metabolic fate and potential toxicity of this compound-containing compounds. While fluorine substitution often improves metabolic stability, the potential for the formation of reactive metabolites needs to be thoroughly investigated to ensure the safety of these compounds as drug candidates.

Furthermore, the full biological potential of 7-fluorooxindoles is yet to be realized. Systematic screening of diverse this compound libraries against a wider array of biological targets could uncover novel therapeutic applications. For instance, their potential as modulators of ion channels or as agents targeting protein-protein interactions remains underexplored.

常见问题

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.